molecular formula C7H8F2O B070341 7,7-Difluorobicyclo[3.2.0]heptan-2-one CAS No. 161941-22-6

7,7-Difluorobicyclo[3.2.0]heptan-2-one

Cat. No.: B070341
CAS No.: 161941-22-6
M. Wt: 146.13 g/mol
InChI Key: FJTZIGNYUXTTJL-UHFFFAOYSA-N
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Description

7,7-Difluorobicyclo[3.2.0]heptan-2-one is a bicyclic ketone characterized by a fused bicyclo[3.2.0] framework with two fluorine atoms at the 7-position.

Properties

CAS No.

161941-22-6

Molecular Formula

C7H8F2O

Molecular Weight

146.13 g/mol

IUPAC Name

7,7-difluorobicyclo[3.2.0]heptan-2-one

InChI

InChI=1S/C7H8F2O/c8-7(9)3-4-1-2-5(10)6(4)7/h4,6H,1-3H2

InChI Key

FJTZIGNYUXTTJL-UHFFFAOYSA-N

SMILES

C1CC(=O)C2C1CC2(F)F

Canonical SMILES

C1CC(=O)C2C1CC2(F)F

Synonyms

Bicyclo[3.2.0]heptan-2-one, 7,7-difluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects: Halogenated Derivatives

7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
  • Structure : Features chlorine atoms at the 7-position and an α,β-unsaturated ketone (C6).
  • Reactivity: Undergoes biooxygenation via bacterial monooxygenases (BVMOs), producing regio- and stereoselective hydroxylated products .
  • Key Difference : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electrophilicity but enhance lipophilicity.
6-Hydroxy-5-methyl-6-vinyl-bicyclo[3.2.0]heptan-2-one
  • Structure : Contains hydroxyl, methyl, and vinyl groups.
  • Function : Associated with antifungal activity in bacterial volatile organic compounds (VOCs), though its identification remains tentative .

Oxygen- and Nitrogen-Containing Analogues

7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one
  • Structure : Incorporates an oxygen atom (oxa) in the ring and methyl groups at C5.
Azabicyclo[3.2.0]heptan-2-one Derivatives
  • Structure : Nitrogen replaces a carbon in the bicyclic core (e.g., fused tetracyclic scaffolds).
  • Synthesis : Generated via dearomative diradical recombination, enabling stereoselective construction of three chiral centers .
  • Applications: Potential in medicinal chemistry due to nitrogen’s hydrogen-bonding and basicity.

Ring Size and Substituent Positioning

4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
  • Structure : Bicyclo[4.1.0] ring with tetramethyl and oxa groups.
  • Impact: Larger ring size ([4.1.0] vs.
7,7-Dimethylbicyclo[2.2.1]heptan-2-one
  • Structure : Bicyclo[2.2.1] framework with methyl groups.
  • Reactivity : Reduction with NaBH₄ yields two isomeric alcohols (6:1 ratio), influenced by methyl-directed stereoelectronic effects .
3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-one
  • Synthesis : Copper(I)-catalyzed photocycloaddition of 3-hydroxy-1,6-heptadienes; >90% stereoselectivity for endo epimer.
  • Key Data : Boiling point 72–75°C (12 mm), IR (neat) 1725 cm⁻¹ (ketone), ¹H NMR δ 1.04 (s, 6H, CH₃) .

Comparative Data Table

Compound Molecular Formula Substituents Key Properties/Reactivity Reference
7,7-Difluorobicyclo[3.2.0]heptan-2-one C₇H₈F₂O 7,7-F₂ High electrophilicity, metabolic stability (inferred) N/A
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one C₇H₇Cl₂O 7,7-Cl₂, α,β-unsaturated ketone BVMO-catalyzed hydroxylation [6]
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one C₈H₁₂O₂ 7,7-(CH₃)₂, oxa MW 140.18; polar solvent compatibility [8]
3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-one C₉H₁₄O 3,3-(CH₃)₂ bp 72–75°C (12 mm), stereoselective synthesis [9]
Azabicyclo[3.2.0]heptan-2-one derivatives Varies Nitrogen incorporation Stereoselective dearomative synthesis [17]

Key Research Findings

  • Halogen Effects : Fluorine’s electronegativity enhances ketone reactivity compared to chlorine, but chlorine may improve lipophilicity for membrane penetration .
  • Ring Strain : Bicyclo[3.2.0] systems exhibit moderate strain, facilitating ring-opening reactions or stereoselective functionalization .
  • Biological Relevance: Antifungal and neuroprotective activities are noted in bicyclic ketones, though direct evidence for the difluoro derivative requires further study .

Preparation Methods

Cyclization of 3-Hydroxy-6-Alkenoic Acids

The core bicyclo[3.2.0]heptan-2-one skeleton is classically synthesized via intramolecular cyclization of 3-hydroxy-6-alkenoic acids (e.g., formula III in). This method, detailed in patents US5191125A and EP0521571B1, involves a two-step process:

  • Esterification and activation : Reaction of the hydroxy acid with acetic anhydride and sodium/potassium acetate at room temperature for ≥2 hours to form a mixed anhydride intermediate.

  • Thermal cyclization : Heating the intermediate at 115–125°C for 2–8 hours under reflux, inducing intramolecular [2+2] cycloaddition to yield the bicyclic product.

For 7,7-difluorobicyclo[3.2.0]heptan-2-one , this route would require a fluorinated precursor, such as 3-hydroxy-6-alkenoic acid with fluorine substituents at C7 . Modifications to the standard procedure might include:

  • Fluorine incorporation : Introducing fluorine via electrophilic fluorination agents (e.g., Selectfluor®) at the cyclization stage or using pre-fluorinated starting materials.

  • Solvent adjustments : Substituting light petroleum ether with polar aprotic solvents (e.g., DMF) to accommodate fluorophilic intermediates.

Reformatsky and Borohydride-Mediated Routes

Alternative pathways for bicyclo[3.2.0]heptan-2-ones involve Reformatsky reactions or sodium borohydride reductions :

  • Reformatsky route : Zinc-mediated coupling of unsaturated ketones (formula IV) with bromoacetates (formula V) yields ester intermediates (formula VI), which are saponified to acids and cyclized.

  • Borohydride reduction : Sodium borohydride reduces α-ketoesters (formula VII) at <0°C, followed by saponification and cyclization.

Adapting these for the difluoro target would necessitate fluorinated ketones or esters. For example, 7,7-difluoro-α-ketoesters could undergo borohydride reduction to install hydroxyl groups adjacent to fluorine, followed by cyclization.

Fluorination Strategies for Bicyclo[3.2.0]heptan-2-ones

Post-Cyclization Fluorination

Direct fluorination of preformed bicyclo[3.2.0]heptan-2-one is feasible using:

  • Electrophilic fluorination : Reagents like N-fluorobenzenesulfonimide (NFSI) or XeF₂ selectively fluorinate electron-rich positions.

  • Nucleophilic displacement : Replacement of hydroxyl or halide groups at C7 with fluoride ions (e.g., using KF or TBAF).

Notably, 7,7-difluorination would require two successive fluorination steps or a difluorinating agent (e.g., DAST or Deoxo-Fluor ).

Fluorinated Building Blocks

Synthesis of This compound may benefit from fluorinated starting materials:

  • 3-Hydroxy-6-alkenoic acids with geminal difluoro groups : Prepared via asymmetric fluorination or cross-metathesis of fluorinated alkenes.

  • Fluorinated enones : For Reformatsky or Diels-Alder cyclizations, enabling fluorine incorporation prior to ring closure.

Reaction Optimization and Selectivity

Temperature and Solvent Effects

Key parameters from analogous syntheses include:

ParameterOptimal RangeImpact on Yield/Selectivity
Cyclization temperature115–125°CHigher temps favor [2+2] cyclization
Solvent polarityLow (petroleum ether)Reduces side reactions
Fluorination agentDAST/Deoxo-FluorEnsures complete difluorination

For the difluoro target, polar solvents (e.g., THF) may improve fluorine solubility, while lower cyclization temperatures (100–110°C) could prevent defluorination.

Stereochemical Control

The bicyclo[3.2.0] framework imposes strict stereochemical constraints. Patent data highlights >98:2 selectivity for endo vs. exo double bonds in non-fluorinated analogs. Fluorine’s electron-withdrawing effects may alter transition states, necessitating:

  • Chiral ligands : To enforce enantioselectivity during cyclization.

  • Low-temperature fluorination : To minimize racemization.

Analytical Characterization

Spectroscopic Data

While no direct data exists for This compound , analogs exhibit:

  • ¹H NMR : Distinct resonances for bridgehead protons (δ 2.5–3.5 ppm) and carbonyl groups (δ 210–220 ppm in ¹³C NMR).

  • IR : Strong carbonyl absorption at ~1750 cm⁻¹.

Fluorine substituents would introduce:

  • ¹⁹F NMR : Two doublets (J ~ 250 Hz) for geminal difluoro groups.

  • MS : Molecular ion peak at m/z 160.04 (C₇H₈F₂O⁺).

Chromatographic Purification

Flash chromatography (petroleum ether/ethyl ether, 95:5) effectively separates bicyclo[3.2.0]heptan-2-one isomers. For the difluoro derivative, HILIC or fluorinated stationary phases may enhance resolution.

Q & A

Q. Methodology :

  • Photocycloaddition : Copper(I)-catalyzed photocycloaddition of fluorinated 4-pentenals with cyclopentenones is a robust method. For example, analogous syntheses for bicycloheptanones involve irradiation of dienols in the presence of a copper triflate catalyst, yielding stereoselective products .
  • Fluorination Post-Functionalization : Introduce fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) at the bicyclic ketone stage, leveraging the electron-deficient carbonyl group to direct fluorination .

Q. Key Considerations :

  • Monitor reaction stereochemistry using chiral GC or HPLC to ensure enantiomeric purity (>90% in some cases) .
  • Optimize solvent polarity (e.g., ether or THF) to stabilize intermediates and minimize side reactions .

How is this compound characterized spectroscopically?

Q. Methodology :

  • IR Spectroscopy : The carbonyl stretch (C=O) typically appears at 1725–1800 cm⁻¹ , with fluorinated substituents causing a slight redshift compared to non-fluorinated analogs. C-F stretches are observed at 1100–1250 cm⁻¹ .
  • ¹H/¹³C NMR :
    • ¹H NMR : Fluorine coupling splits signals for adjacent protons (e.g., bridgehead protons at δ 2.2–3.2 ppm , J ~7 Hz).
    • ¹³C NMR : The carbonyl carbon resonates at δ 200–210 ppm , while CF₂ groups appear at δ 110–120 ppm (due to fluorine’s electronegativity) .

Validation : Cross-reference with X-ray crystallography (where feasible) to confirm spatial arrangement .

What are the reactivity trends of this compound in common organic reactions?

Q. Methodology :

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the ketone to the corresponding alcohol. Fluorine substituents may sterically hinder reduction rates .
  • Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes secondary alcohols (if present) to ketones without affecting the fluorinated bicyclic core .
  • Nucleophilic Substitution : Limited due to the electron-withdrawing effect of fluorine, but Grignard reagents can add to the carbonyl under anhydrous conditions .

Contradictions : Fluorine’s inductive effect may destabilize enolate intermediates, complicating alkylation/acylation reactions compared to non-fluorinated analogs .

Advanced Research Questions

How does ring-chain tautomerism influence the stability of this compound?

Q. Methodology :

  • X-Ray Crystallography : Resolve tautomeric forms in solid state. For example, 7,7-dichloro analogs exist as a 1:1 mixture of ring and chain tautomers in single crystals .
  • Dynamic NMR : Monitor equilibrium in solution (e.g., CDCl₃ acidified with CF₃COOH) across temperatures (238–304 K). Fluorine’s electronegativity may shift equilibrium compared to chloro analogs .

Q. Methodology :

  • Bio-Baeyer–Villiger Oxidation : Use Acinetobacter NCIMB 9871 to insert oxygen adjacent to the carbonyl, producing lactones. For example, 7,7-dimethylbicycloheptanone yields oxabicyclooctanones with >90% enantiomeric excess .
  • Optimization : Adjust substrate concentration (5–10 mM) and incubation time (24–48 hrs) to maximize yield. Fluorine’s steric bulk may reduce enzyme activity compared to methyl substituents .

Limitations : Fluorine’s electron-withdrawing effect may slow enzymatic kinetics; screen mutant strains for improved activity .

What thermal decomposition pathways are observed for this compound?

Q. Methodology :

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 150–220°C. Decarboxylation (if carboxylic acid derivatives exist) releases CO₂, while Cope rearrangements form isomeric ketones (e.g., bicyclo[2.2.1]heptan-2-one) .
  • GC-MS Post-Pyrolysis : Identify volatile byproducts (e.g., fluorinated olefins) to map decomposition mechanisms .

Q. Methodology :

  • Comparative Kinetic Studies : React 7,7-difluoro isomers (e.g., 2-one vs. 6-one) under identical conditions. For example, azabicyclo analogs show 10-fold differences in oxidation rates when the carbonyl shifts from position 2 to 6 .
  • DFT Calculations : Map transition-state energies to explain steric/electronic effects. Fluorine at bridgehead positions increases torsional strain, raising activation barriers for nucleophilic attacks .

Key Finding : Isomers with carbonyl groups in strained positions (e.g., bridgehead) exhibit lower thermal stability and higher susceptibility to ring-opening .

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